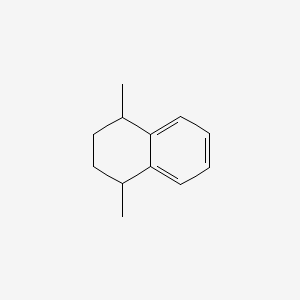

1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene

説明

Historical Development of Tetrahydronaphthalene Chemistry

The exploration of tetrahydronaphthalene chemistry dates back to the early 20th century. A foundational method for producing the parent compound, tetralin, is the catalytic hydrogenation of naphthalene (B1677914), a process that remains industrially significant. wikipedia.org While nickel catalysts were traditionally used, numerous variations have since been developed to improve efficiency and selectivity. wikipedia.org

A classic named reaction, the Darzens tetralin synthesis, reported by Auguste Georges Darzens in 1926, provided an early route to tetralin derivatives through the intramolecular electrophilic aromatic substitution of a 1-aryl-4-pentene using concentrated sulfuric acid. atamanchemicals.com Over the decades, synthetic methodologies have expanded significantly. Modern approaches include metal-catalyzed reactions, light-mediated synthesis, and copper-catalyzed carbo-arylation with alkenes. researchgate.net

The synthesis of specific derivatives, such as 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene, can be achieved through various routes. One method involves the conversion of 1,4-dihydro-1,4-dimethyl-1,4-epoxynaphthalene. acs.org Another pathway involves the two-step addition and cyclization reaction of ethylbenzene (B125841) and butadiene to form the tetrahydronaphthalene intermediate, which can then be oxidized to 1,4-dimethylnaphthalene (B47064). google.com The development of these synthetic strategies highlights the ongoing efforts to achieve greater control and efficiency in constructing the tetralin scaffold and its substituted analogues.

Structural Significance of the this compound Core

The this compound core possesses distinct structural features that are crucial to its chemical behavior. The presence of two stereocenters at the C1 and C4 positions gives rise to stereoisomerism.

Stereoisomerism: this compound exists as a pair of diastereomers: cis and trans. nist.govnist.gov

In the cis isomer , the two methyl groups are on the same side of the alicyclic ring.

In the trans isomer , the methyl groups are on opposite sides of the ring.

Conformational Analysis: The stereochemistry of the molecule is best understood by analyzing the conformation of the six-membered saturated ring, which adopts a chair-like conformation similar to cyclohexane. The stability of the conformers is dictated by the steric interactions of the methyl substituents. spcmc.ac.in

Trans Isomer: The trans isomer can exist in two chair conformations. The most stable conformer is the diequatorial (e,e) form, where both bulky methyl groups occupy equatorial positions, minimizing steric strain. spcmc.ac.in The alternative diaxial (a,a) conformer is significantly less stable due to severe 1,3-diaxial interactions.

Cis Isomer: The cis isomer exists as two rapidly interconverting chair conformers, each having one methyl group in an axial position and the other in an equatorial position (a,e and e,a). spcmc.ac.in These two conformers are energetically equivalent.

The greater stability of the diequatorial trans isomer means that, at equilibrium, it is the predominant form compared to the cis isomer. spcmc.ac.in

Below is an interactive data table summarizing the properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Synonyms | 1,4-Dimethyltetralin, 1,2,3,4-Tetrahydro-1,4-dimethylnaphthalene chemeo.com |

| CAS Number | 4175-54-6 chemeo.com |

| Molecular Formula | C₁₂H₁₆ chemeo.com |

| Molar Mass | 160.26 g/mol chemeo.com |

| Normal Boiling Point | 511.96 K chemeo.com |

| Normal Melting Point | 274.12 K chemeo.com |

Classification and Nomenclature of Substituted Tetrahydronaphthalene Systems

Compounds containing the 1,2,3,4-tetrahydronaphthalene (B1681288) framework belong to a class of polycyclic aromatic compounds known as tetralins. cannabisdatabase.ca The nomenclature of these systems follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.org

IUPAC Nomenclature: The parent structure is named "1,2,3,4-tetrahydronaphthalene". wikipedia.org

Numbering: The carbon atoms of the bicyclic system are numbered starting from a carbon atom in the saturated ring that is attached to the benzene (B151609) ring, proceeding around the saturated ring first, and then through the fusion carbons and around the aromatic ring. For this compound, the numbering gives the methyl groups the locants 1 and 4.

Substituents: Substituents are named as prefixes in alphabetical order, with their positions indicated by the corresponding numbers. For the title compound, the name is This compound . nih.gov

Stereochemistry: The stereochemical relationship between substituents is indicated by the prefixes cis- or trans-.

Complex Substituents: For more complex derivatives, the standard IUPAC rules for naming complex substituents apply. organicmystery.com For instance, in a compound like (1S,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalene (a form of Calamenene), the substituents (isopropyl, methyl) are listed alphabetically with their respective locants on the tetrahydronaphthalene core. nist.gov

The systematic naming conventions allow for the unambiguous identification of the vast number of possible substituted tetrahydronaphthalene derivatives. google.com

Structure

3D Structure

特性

IUPAC Name |

1,4-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,9-10H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQXALMJMHIHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871058 | |

| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-54-6 | |

| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dimethyl 1,2,3,4 Tetrahydronaphthalene and Its Derivatives

Catalytic Hydrogenation Approaches to Tetrahydronaphthalenes

The partial hydrogenation of naphthalene (B1677914) and its derivatives is a primary and industrially significant method for producing tetrahydronaphthalenes (tetralins). This reduction reaction involves the addition of hydrogen across one of the aromatic rings, requiring a catalyst to proceed efficiently.

Hydrogenation of Naphthalene Derivatives

The fundamental transformation in this category is the catalytic hydrogenation of naphthalene to yield 1,2,3,4-tetrahydronaphthalene (B1681288). nih.gov This process is a reduction reaction where hydrogen gas (H₂) is added to the naphthalene molecule in the presence of a metal catalyst. youtube.com The reaction is thermodynamically favorable as it results in a more stable, lower-energy alkane structure. youtube.com

The primary challenge in the hydrogenation of naphthalene derivatives is achieving selectivity. The reaction can proceed in stages, first producing the desired tetralin, but further hydrogenation leads to the formation of decahydronaphthalene (B1670005) (decalin), which is often an undesired byproduct. nih.govresearchgate.net Therefore, controlling the reaction conditions and catalyst choice is paramount to maximize the yield of the tetralin product. researchgate.net Studies on the hydrogenation of alkylnaphthalenes, such as dimethylnaphthalenes, show that steric hindrances from the alkyl groups can affect the reaction rate and selectivity. For instance, the hydrogenation of di- and trimethylnaphthalenes can exhibit lower decalin selectivity compared to naphthalene or mono-alkylnaphthalenes due to the positioning of the methyl groups. mdpi.com

Role of Specific Catalysts and Reaction Conditions

The choice of catalyst and the specific reaction conditions (temperature, pressure, solvent) are crucial for controlling the outcome of naphthalene hydrogenation. A range of metal catalysts, typically supported on materials with high surface areas, have been investigated to optimize the selective production of tetralin.

Commonly used catalysts include nickel, palladium, and platinum. youtube.comatamanchemicals.com Bimetallic sulfide (B99878) catalysts, such as nickel-molybdenum (B8610338) (Ni-Mo) and cobalt-molybdenum (Co-Mo) supported on alumina (B75360) (Al₂O₃), are also widely employed, particularly in hydrotreating processes. iupac.orgnih.gov Research indicates that Ni-promoted Mo catalysts generally show higher hydrogenation activity than their Co-promoted counterparts. iupac.org

Reaction conditions are tailored to the catalyst system. For example, a Ni/S950 catalyst has been shown to achieve 100% conversion of naphthalene with a 95.6% yield of tetralin under relatively mild conditions of 200°C and 2 MPa of H₂ pressure. researchgate.net In contrast, Ni-Mo/Al₂O₃ catalysts are often used at higher temperatures (315°C to 400°C) and significantly higher pressures (12 to 20 MPa). atamanchemicals.comnih.gov Palladium catalysts, such as Pd supported on Al₂O₃ or carbon, can achieve very high tetralin selectivity (up to 99.7%) at conditions like 100°C and 6.8 MPa. atamanchemicals.comnih.gov The reaction kinetics often follow a pseudo-first-order pathway, describing a two-step hydrogenation first to tetralin and then to decalin. nih.gov

| Catalyst | Support | Temperature (°C) | Pressure | Key Finding / Selectivity | Reference |

|---|---|---|---|---|---|

| Ni | S950 Resin | 200 | 2 MPa | 100% Naphthalene Conversion, 95.6% Tetralin Yield | researchgate.net |

| Pd | Al₂O₃ | 100 | 6.8 MPa | High catalytic activity, 99.7% Tetralin Selectivity | atamanchemicals.comnih.gov |

| Ni-Mo | Al₂O₃ | 315 - 400 | 12 - 20 MPa | Fast hydrogenation of naphthalene to tetralin | atamanchemicals.comnih.gov |

| NiMo/Al₂O₃ | Al₂O₃ | 210 - 380 | 1.8 MPa (18 bar) | Ni promoter enhances hydrogenation more than Co; optimal temp ~300°C | iupac.org |

| Pd₅%/Al₂O₃ | Al₂O₃ | 250 | 4.0 MPa (40 bar) | Significantly more active than NiMo catalysts; favors decalin formation | nih.gov |

| NiMo/Al₂O₃ | Al₂O₃ | 250 | 4.0 MPa (40 bar) | Worst selectivity for hydrogenation products; majority of product remains naphthalene | nih.gov |

Cyclization Strategies for Constructing the Tetrahydronaphthalene Skeleton

Instead of starting with a pre-formed naphthalene ring, the tetrahydronaphthalene skeleton can be constructed from acyclic or monocyclic precursors through cyclization reactions. These methods build the fused ring system through the formation of new carbon-carbon bonds.

Intramolecular Annulation Reactions

Intramolecular annulation involves the formation of a new ring within a single molecule. One such strategy is a tandem reaction sequence involving an allylic azide (B81097) rearrangement and a subsequent Friedel-Crafts alkylation. rsc.org This process can be initiated by silver salts and is effective for creating 3-azido-tetralins with high stereoselectivity. rsc.org Another approach utilizes iron(III) chloride, a mild and environmentally benign Lewis acid, to catalyze the synthesis of functionalized tetrahydronaphthalenes from aryl ketone precursors. Mechanistic studies suggest this transformation proceeds through a reactive 3,4-dihydro-2H-pyran intermediate, which then undergoes an FeCl₃-catalyzed Friedel-Crafts alkylation to form the tetrahydronaphthalene ring system in high yields.

Acid-Catalyzed Cyclization Pathways

Strong acids are frequently used to induce the cyclization of appropriately substituted precursors to form the tetralin skeleton. A classic example is the Darzens tetralin synthesis, where a 1-aryl-pent-4-ene undergoes an intramolecular electrophilic aromatic substitution reaction with concentrated sulfuric acid to yield a tetralin derivative. nih.gov

A more direct synthesis of a dimethyltetralin derivative, specifically 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene, has been achieved by treating 2-methyl-5-phenyl-2-pentanol with ice-cold concentrated sulfuric acid. The acid protonates the alcohol, facilitating its departure as a water molecule and generating a carbocation, which is then attacked by the aromatic ring in an intramolecular electrophilic substitution to close the six-membered ring. Lewis acids like iron(III) chloride (FeCl₃) have also proven highly effective, providing the desired tetrahydronaphthalene from certain aryl ketones in up to 96% yield. The choice between a Brønsted or Lewis acid can even lead to divergent reactivity, selectively forming either a pyran or a tetralin from the same starting material.

Multicomponent Reaction (MCR) Approaches to Tetrahydronaphthalene Derivatives

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing structural elements of all components, offer an efficient and atom-economical route to complex molecules. These strategies, often falling under the umbrella of "green chemistry," can reduce waste and simplify synthetic procedures.

One reported MCR for synthesizing tetrahydronaphthalene derivatives involves a three-component reaction of an aldehyde, malononitrile, and cyclohexanone (B45756) in the presence of ascorbic acid (Vitamin C) as a green, metal-free catalyst. This solvent-free approach produces ortho-aminocarbonitrile tetrahydronaphthalenes in good to excellent yields (70-98%) with short reaction times. The proposed mechanism involves the catalyst activating both the cyclohexanone and the aldehyde, facilitating a series of nucleophilic additions and cyclizations to build the final product.

Another advanced strategy is a base-promoted domino reaction, which uses α-aroylketene dithioacetals, malononitrile, secondary amines, and cyclohexanone as starting materials. researchgate.net This process involves a complex sequence of addition-elimination, intramolecular cyclization, and ring-opening/closing steps to selectively generate highly functionalized tetrahydronaphthalenes. researchgate.net Such methods highlight the power of designing cascade reactions to rapidly construct complex molecular architectures from simple precursors. researchgate.net

Electrochemical Oxidative Annulation to Dihydronaphthalenes and Subsequent Transformations

A powerful strategy for constructing polysubstituted 1,2-dihydronaphthalenes involves an electrochemical oxidative [4+2] annulation of styrenes. chinesechemsoc.org This method proceeds without the need for metal catalysts or external chemical oxidants, positioning it as an environmentally conscious approach. chinesechemsoc.org The reaction leverages anodic oxidation to control the reactivity of different styrenes based on their oxidation potentials, enabling the selective [4+2] annulation of two different styrene (B11656) molecules. chinesechemsoc.org This process yields 1,2-dihydronaphthalene (B1214177) structures with high regioselectivity and diastereoselectivity under mild conditions. chinesechemsoc.org

These dihydronaphthalene intermediates are valuable precursors that can be subsequently transformed into tetrahydronaphthalene derivatives. A standard subsequent transformation is the hydrogenation of the remaining double bond within the newly formed ring to yield the fully saturated tetrahydronaphthalene core. For instance, a 1,4-dimethyl-dihydronaphthalene intermediate can be reduced to form 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene. This two-step sequence, beginning with electrochemical annulation followed by reduction, provides a versatile route to the target compounds.

One-Pot Syntheses under Mild Conditions

One-pot syntheses offer significant advantages by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. An iron(III)-catalyzed synthetic strategy has been developed for producing functionalized tetrahydronaphthalenes from aryl ketone precursors. nih.gov This approach is noted for its operational simplicity and mild reaction conditions. nih.gov The reaction's pathway can be directed by the choice of catalyst; Lewis acids like iron(III) chloride (FeCl₃) exclusively favor the formation of tetrahydronaphthalenes, whereas Brønsted acids can lead to different products like 3,4-dihydro-2H-pyrans. nih.gov

The mechanism is thought to involve the formation of pyran intermediates, which then undergo an iron(III)-catalyzed Friedel-Crafts alkylation to yield the final tetrahydronaphthalene products in high yields. nih.gov The process is effective for a range of aryl ketones with both electron-donating and electron-withdrawing substituents. nih.gov Furthermore, the resulting tetrahydronaphthalene products can be easily oxidized to create functionalized naphthalenes, highlighting the synthetic utility of this method. nih.gov

| Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| SnCl₄ (10) | Dichloroethane | 24 | 87 |

| FeCl₃ (10) | Dichloromethane (B109758) | 8 | 68 |

| FeCl₃ (10) | Toluene | 8 | 83 |

| FeCl₃ (10) | Nitromethane | 8 | 86 |

| FeCl₃ (5) | Dichloroethane | 24 | 82 |

| FeCl₃ (10) | Dichloroethane | 8 | 96 |

| FeCl₃ (20) | Dichloroethane | 4 | 61 |

Green Chemistry Perspectives in Tetrahydronaphthalene Synthesis

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly influencing synthetic route design. These perspectives have led to the development of more sustainable methods for preparing tetrahydronaphthalenes.

Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the use of solvent-free reaction conditions, often facilitated by techniques like ball milling or heating neat reactants. rsc.org This approach eliminates the need for large volumes of potentially hazardous solvents, which simplifies product separation, reduces waste, and can lead to shorter reaction times and higher productivity. rsc.org

A straightforward and environmentally friendly multicomponent synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives has been demonstrated under solvent-free conditions. In this method, a mixture of an aldehyde, malononitrile, and cyclohexanone are heated together in the presence of a catalyst to produce the desired products in good to excellent yields (70-98%) within 22 to 70 minutes.

| Aldehyde Component | Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 25 | 96 |

| 4-Chlorobenzaldehyde | 22 | 98 |

| 4-Methylbenzaldehyde | 30 | 94 |

| 4-Nitrobenzaldehyde | 35 | 90 |

| 3-Bromobenzaldehyde | 28 | 95 |

Utilization of Biocompatible and Eco-Friendly Catalysts (e.g., Ascorbic Acid)

The use of natural, biocompatible, and eco-friendly catalysts is a cornerstone of green chemistry. Ascorbic acid (Vitamin C) has emerged as a highly effective catalyst for the synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes. It is an inexpensive, safe, and readily available catalyst that provides high yields in short reaction times. The synthesis involves a multicomponent reaction where ascorbic acid efficiently catalyzes the formation of the tetrahydronaphthalene ring system. Research has shown that ascorbic acid is a superior catalyst compared to others for this specific transformation, both in terms of reaction time and product yield. The use of such natural catalysts avoids the environmental and health concerns associated with heavy metal or other hazardous catalytic systems.

| Catalyst | Time (min) | Yield (%) |

|---|---|---|

| Ascorbic Acid | 25 | 96 |

| NaOH | 120 | 40 |

| Et₃N | 100 | 65 |

| Piperidine | 90 | 70 |

| No Catalyst | 180 | Trace |

Sustainable Feedstock Integration (e.g., Longifolene)

Integrating renewable feedstocks into synthetic routes is a key goal for sustainable chemical manufacturing. Longifolene, a tricyclic sesquiterpene, is an abundant and naturally renewable starting material isolated from the resin of certain pine trees. nih.govwikipedia.org It serves as a valuable building block for complex molecules. nih.gov Researchers have successfully synthesized novel tetralone derivatives (a class of tetrahydronaphthalenes) starting from longifolene. nih.gov This strategy transforms a readily available natural product into more complex, functionalized molecules, reducing the reliance on petrochemical-based starting materials. nih.gov Such approaches are vital for developing a more sustainable chemical industry. researchgate.net

Derivatization Routes from Precursors (e.g., Epoxynaphthalenes)

Specific functionalized precursors can serve as versatile intermediates for the synthesis of target molecules like this compound. One such route involves the use of epoxynaphthalenes. acs.org A confirmed synthetic pathway demonstrates the conversion of 1,4-dihydro-1,4-dimethyl-1,4-epoxynaphthalene into this compound. acs.org

The epoxynaphthalene precursor itself can be synthesized from a dihydronaphthalene derivative. For example, reacting a 5,8-dihydronaphthalene derivative with an oxidizing agent like m-chloroperbenzoic acid yields a 6,7-epoxy-5,6,7,8-tetrahydronaphthalene. This epoxidized intermediate can then undergo further reactions, such as ring-opening and reduction, to furnish the desired tetrahydronaphthalene scaffold. This strategy of building complexity through stable, functionalized intermediates is a common and effective approach in organic synthesis.

Stereochemical Aspects and Asymmetric Synthesis of 1,4 Dimethyl 1,2,3,4 Tetrahydronaphthalene

Enantioselective Construction of Chiral Tetrahydronaphthalene Frameworks

Creating enantiomerically pure tetrahydronaphthalene frameworks is crucial for accessing specific stereoisomers of the target molecule. This is typically achieved by employing chiral catalysts or enzymes that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers in a racemic mixture.

The catalytic asymmetric hydrogenation of substituted naphthalenes is a direct and atom-economical method for producing chiral tetralins. mdpi.com This approach often utilizes transition metal catalysts, such as ruthenium or molybdenum, complexed with chiral ligands. princeton.edu The success of this method hinges on the interaction between the substrate and the chiral catalyst.

Research into the asymmetric hydrogenation of naphthalenes has shown that ruthenium catalysts bearing chiral bisphosphine ligands, like PhTrap, can be effective. However, the nature of the substituents on the naphthalene (B1677914) ring is critical. While electron-withdrawing groups like esters facilitate the reaction, the hydrogenation of simple dialkylnaphthalenes has proven to be challenging under similar conditions, with some studies reporting no reaction. This suggests that coordination of an oxygen lone pair from a substituent to the metal center may be necessary to induce the required interaction for chiral catalysis.

Molybdenum-based catalysts have also been explored for the asymmetric hydrogenation of naphthalenes. princeton.edurawdatalibrary.net These earth-abundant metal catalysts offer a more sustainable alternative to precious metals. princeton.edu Studies on 2,6-dimethylnaphthalene (B47086) have shown that C1-symmetric molybdenum catalysts can induce enantioselectivity, albeit with modest results (13% enantiomeric excess). princeton.edu The chemoselectivity between the desired tetralin and the over-hydrogenated decalin product is a key parameter that can be tuned by modifying the catalyst's ligand framework. rawdatalibrary.net

Table 1: Asymmetric Hydrogenation of Various Naphthalene Substrates with Ruthenium Catalyst 6

| Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|

| Dimethyl naphthalene-2,6-dicarboxylate (4a) | 5a | - |

| 2,6-Dimethoxynaphtalene (9a) | 11a | 69% |

| 2,6-Diethoxynaphthalene (9b) | 11b | 90% |

| 2,7-Dimethoxynaphthalene (10a) | 12a | 83% |

| 2,7-Diethoxynaphthalene (10b) | 12b | 92% |

Data sourced from a study on the first enantioselective hydrogenation of carbocyclic arenes.

Chiral organoselenium compounds have emerged as effective ligands and catalysts in a variety of asymmetric transformations. nih.govresearchgate.netpsu.edu These compounds are often easily synthesized from readily available chiral sources, such as amino alcohols, and can form strong bonds with various metals. nih.govpsu.edu Their application in asymmetric synthesis includes conjugate additions, allylic alkylations, and hydrosilylation reactions. researchgate.net

While direct application of chiral organoselenium catalysis for the synthesis of 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene is not extensively documented, the principles can be applied to key bond-forming or cyclization steps. nih.gov For instance, enantioselective cyclization of unsaturated precursors, catalyzed by chiral selenium-based reagents, represents a potential pathway to construct the chiral tetrahydronaphthalene skeleton. nih.govnih.gov The catalytic cycle would involve the chiral selenium species activating the substrate towards a stereoselective ring closure. nih.gov The development of new chiral selenium complexes continues to be a major challenge and an area of active research. nih.govpsu.edu

Chemoenzymatic synthesis combines the efficiency of traditional chemical reactions with the high selectivity of biocatalysts, such as lipases. rsc.orgnih.gov Lipases are widely used for the kinetic resolution of racemic alcohols, amines, and esters due to their high enantioselectivity and stability in organic solvents. nih.govresearchgate.net

This strategy has been successfully applied to the synthesis of optically active hydroxyl(methyl)tetrahydronaphthalene derivatives. rsc.orgrsc.orgscispace.com A typical approach involves the chemical synthesis of a racemic precursor, such as a tetralone or a tetralol, followed by an enzyme-catalyzed kinetic resolution. For example, a racemic alcohol can be subjected to enantioselective acylation catalyzed by a lipase (B570770). This process yields one enantiomer as an ester and leaves the other, unreacted enantiomer as an alcohol, allowing for their separation. nih.gov These methods provide access to both enantiomers of a compound from a single racemic precursor, which is a significant advantage. rsc.org The synthesis of substituted methoxy(methyl)tetrahydronaphthalene compounds, which are structurally related to the target molecule, highlights the utility of this approach. rsc.org

Table 2: Example of Lipase-Catalyzed Kinetic Resolution

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Lipase PS (from Amano) | O-acylation | Racemic 1,2-diol | Chiral diol and ester | High |

| CAL-B | N-acylation | Racemic amine | Chiral amine and amide | Excellent |

| Candida antarctica lipase B (CALB) | Hydrolysis | Racemic ester | Chiral acid and alcohol | Excellent |

This table presents generalized examples of lipase-catalyzed reactions for preparing enantiopure compounds. nih.govresearchgate.net

Diastereoselective Control in Methylated Tetrahydronaphthalene Systems

Once the chiral centers are established, controlling the relative stereochemistry (diastereoselectivity) to favor either the cis or trans isomer is the next synthetic hurdle. This is often achieved during reduction or addition reactions to a cyclic precursor.

In the synthesis of substituted tetrahydronaphthalenes, the diastereoselective reduction of a ketone (tetralone) precursor is a common strategy. rsc.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome, directing the formation of either the syn or anti alcohol, which can then be further transformed into the desired methylated product. Stereoselective reductions and the stereoselective introduction of functional groups have been key features in the total synthesis of bioactive tetrahydronaphthalene-based natural products. rsc.orgscispace.com For example, the introduction of a hydroxyl group at the α-position of a ketone moiety can proceed in a syn-orientation, setting the stage for subsequent stereocontrolled steps. rsc.org

Cascade reactions, where multiple bond-forming events occur in a single pot, can also be designed to achieve high diastereoselectivity in the formation of cyclic systems. nih.gov While demonstrated in related heterocyclic systems, the principle of using a cascade to set multiple stereocenters with high control is applicable to the synthesis of complex tetralins. nih.gov

Conformational Analysis of this compound Isomers

The saturated ring of 1,2,3,4-tetrahydronaphthalene (B1681288) adopts a half-chair conformation, analogous to cyclohexene. atamanchemicals.comnih.gov The introduction of two methyl groups at the C1 and C4 positions leads to distinct conformational preferences for the cis and trans diastereomers. The analysis of these conformations is crucial for understanding their relative stabilities and is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy combined with molecular mechanics calculations. nih.gov

The principles of conformational analysis for 1,4-disubstituted cyclohexanes provide a strong model for understanding the 1,4-dimethyltetralin system. spcmc.ac.insapub.org

trans-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene : This isomer can exist in two interconverting half-chair conformations: one with both methyl groups in pseudo-equatorial (e,e) positions and another with both in pseudo-axial (a,a) positions. The diequatorial conformer is significantly more stable as it avoids the steric strain from 1,3-diaxial interactions present in the diaxial form. spcmc.ac.in Therefore, the equilibrium heavily favors the diequatorial conformation.

cis-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene : This isomer exists as a mixture of two equivalent conformations, each having one pseudo-axial and one pseudo-equatorial methyl group (a,e). spcmc.ac.in The ring inversion interconverts these two identical forms. The steric energy of the cis isomer is higher than that of the trans (e,e) isomer due to the presence of an axial methyl group in its conformers. spcmc.ac.in

NMR studies on related substituted tetralins have confirmed that cis isomers can exist in a locked conformation, while trans isomers may exist as a mixture of two inverted half-chairs, further supporting this analysis. nih.gov

Table 3: Conformational Analysis Comparison based on 1,4-Dimethylcyclohexane Model

| Isomer | Conformations | Relative Stability | Key Steric Interactions |

|---|---|---|---|

| trans | (e,e) and (a,a) | (e,e) is strongly favored | (a,a) conformer suffers from significant 1,3-diaxial interactions. |

| cis | (a,e) and (e,a) | The two conformers are equivalent and interconvertible. Less stable than the trans isomer. | Each conformer has one axial methyl group, leading to 1,3-diaxial interactions. |

This analysis is based on established principles for disubstituted cyclohexanes, which serve as a model for the tetrahydronaphthalene ring system. spcmc.ac.in

Reactivity and Transformation Pathways of 1,4 Dimethyl 1,2,3,4 Tetrahydronaphthalene

Oxidation and Reduction Chemistry of the Tetrahydronaphthalene Ring System

The tetrahydronaphthalene skeleton is susceptible to both oxidation and reduction reactions, which can proceed with notable regioselectivity, often targeting the benzylic positions of the alicyclic ring or the aromatic nucleus itself.

Oxidation of tetrahydronaphthalene derivatives, particularly at the benzylic α-carbon, is a common transformation. An efficient method for this conversion involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. Studies have shown that treating functionalized tetrahydronaphthalenes with DDQ in refluxing aqueous acetic acid leads to the highly regioselective synthesis of α-tetralones (dihydronaphthalen-1(2H)-ones). acs.org This method has proven effective, affording yields ranging from 90% to 98%. acs.org The reaction proceeds efficiently, often within a couple of hours, to produce the corresponding tetralone with high regioselectivity. acs.org In some cases, the oxidation can be performed under milder conditions, such as with DDQ in dioxane at room temperature, although this may result in lower yields. acs.org

The reduction of the tetrahydronaphthalene system can also be achieved through various means, including catalytic hydrogenation and metal-ammonia reductions. The hydrogenation of naphthalene (B1677914) derivatives, such as naphthols and ethyl naphthoates, typically occurs on the non-substituted ring to yield tetralin derivatives. researchgate.net Further reduction of the resulting tetralin to a decalin only happens after the initial starting material is fully consumed. researchgate.net

In the context of anaerobic biodegradation, the tetralin ring system undergoes a unique activation and reduction pathway. Studies with sulfate-reducing enrichment cultures have shown that tetralin degradation is initiated by the addition of a C1 unit to the aromatic ring, forming 5,6,7,8-tetrahydro-2-naphthoic acid. nih.govnih.gov This intermediate is then subject to further reduction of the remaining aromatic ring system, leading to intermediates like octahydro- and decahydro-2-naphthoic acid, before the ring is cleaved. nih.govnih.govresearchgate.net This biological pathway highlights the susceptibility of the aromatic portion of the tetrahydronaphthalene skeleton to reduction as a key step in its metabolic breakdown. nih.gov

Table 1: Regioselective Oxidation of Tetrahydronaphthalene Derivatives

| Starting Material | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Functionalized Tetrahydronaphthalene (THN) | DDQ | Aqueous Acetic Acid, Reflux, 2h | α-Tetralone | 90-98% | acs.org |

| Hydroxyl-substituted THN | DDQ (2 equiv) | Dioxane, Room Temperature, 2 days | α-Tetralone | 6.3% | acs.org |

Regioselective Functionalization of Substituted Tetrahydronaphthalenes

The ability to selectively introduce functional groups at specific positions on the tetrahydronaphthalene scaffold is crucial for its application in synthesis. Halogenation reactions, in particular, have been studied to understand the factors governing positional selectivity.

The bromination of tetralin and its derivatives can occur at either the aromatic ring or the benzylic positions of the alicyclic ring, with the outcome depending heavily on reaction conditions. High-temperature bromination of tetralin with bromine tends to result in benzylic bromination, yielding 1,4-dibromo-1,2,3,4-tetrahydronaphthalene as a major product. cardiff.ac.uk Alternatively, photolytic bromination can lead to the formation of 1,1,4,4-tetrabromo-1,2,3,4-tetrahydronaphthalene. cardiff.ac.uk

For substituted tetralones, such as 1-oxo-1,2,3,4-tetrahydronaphthalene, quantum chemical studies and experimental results have shown that bromination can be directed to either the aromatic or alicyclic portions. researchgate.net The conditions can be tailored to favor bromination at positions 5 and 8 of the aromatic ring or at the α-methylene position of the alicyclic ring. researchgate.net The choice of reaction conditions, such as the use of a photo-initiator like NBS in dichloromethane (B109758) versus a thermal initiator, can significantly improve the yield and selectivity of the desired brominated product. gla.ac.uk The high reactivity of the resulting benzyl (B1604629) bromides is due to their ability to readily undergo SN1 or SN2 reactions, allowing for easy displacement of the bromine by various nucleophiles. gla.ac.uk

Similar to bromination, chlorination reactions can be directed to specific C-H bonds on the tetrahydronaphthalene skeleton. Modern methods have focused on achieving high site selectivity for the chlorination of C(sp³)–H bonds, which are prevalent in the saturated portion of the tetralin ring. nih.gov One such method employs a combination of an azidoiodinane and a copper(II) chloride complex, which demonstrates exceptional functional group tolerance and allows for the chlorination of complex molecules. nih.gov

The chlorination of petroleum hydrocarbons, which include alkylated aromatics like dimethyl-tetrahydronaphthalene, has been studied in the context of water disinfection. These studies show that chlorination can lead to the formation of various halogenated byproducts, indicating the reactivity of the hydrocarbon structure toward chlorine. nih.gov The extensive chlorination of related compounds like methylnaphthalenes can be achieved using reagents such as a mixture of sulfuryl chloride (SO₂Cl₂) and sulfur monochloride (S₂Cl₂), which can lead to polychlorinated products. researchgate.net

Formation of Fused and Polycyclic Architectures from Tetrahydronaphthalene Dipoles

The tetrahydronaphthalene skeleton serves as a valuable building block for the synthesis of more complex fused and polycyclic systems. A key strategy involves the generation of tetrahydronaphthalene-fused dipoles, which can then participate in cycloaddition reactions.

A novel type of dipolar precursor has been synthesized by combining a vinylethylene carbonate unit with the tetrahydronaphthalene skeleton. nih.gov These precursors, in the presence of a palladium catalyst, can undergo [3+2], [5+4], and [5+2] cycloaddition reactions. nih.gov This methodology provides an efficient route to construct a variety of tetrahydronaphthalene-fused heterocyclic systems, including oxazolidin-2-ones, 1,5-oxazonines, and tetrahydrooxepines, with good reaction efficiency and functional group tolerance. nih.govresearchgate.net

Furthermore, the tetrahydronaphthalene framework can be fused to other complex structures, such as fullerenes. The manganese acetate-mediated radical reaction of nih.govfullerene with certain organic precursors in the presence of aluminum chloride can be switched to a pathway that affords novel nih.govfullerene-fused tetrahydronaphthalene derivatives. nih.gov This reaction is believed to proceed through a radical addition followed by a Friedel-Crafts-type annulation. nih.gov

Mechanistic Insights into the Reactivity of the Tetrahydronaphthalene Skeleton

The reactivity of the tetrahydronaphthalene framework is governed by a combination of electronic and steric effects, as well as the stability of reaction intermediates.

In halogenation reactions, the selectivity between attacking the aromatic ring (electrophilic substitution) and the benzylic C-H bonds (radical abstraction) is a key mechanistic consideration. Benzylic bromination often proceeds via a radical mechanism, where the stability of the resulting benzylic radical dictates the regioselectivity. gla.ac.uk For electrophilic aromatic substitution, the directing effects of existing substituents on the ring determine the position of the incoming electrophile. gla.ac.uk Quantum chemical studies have been used to substantiate and predict the regioselectivity of bromination on substituted tetralone systems, confirming the positions most susceptible to attack. researchgate.net

The reduction of the tetrahydronaphthalene system can also proceed through distinct mechanisms. Dihydroflavins, for example, can act as potent nucleophiles that react with tetrahydronaphthalene epoxides. The reaction involves a nucleophilic cleavage of the epoxide by the dihydroflavin, forming a covalent adduct. This intermediate can then react with a second molecule of dihydroflavin, leading to a product that corresponds to a formal hydride reduction at the benzylic carbon.

In the anaerobic degradation pathway, the initial carboxylation of the aromatic ring of tetralin to form 5,6,7,8-tetrahydro-2-naphthoic acid is a critical mechanistic step. nih.govnih.gov This activation is specific to the aromatic ring. nih.gov The subsequent degradation proceeds via reduction of this central intermediate, mirroring the benzoyl-CoA pathway for monoaromatic hydrocarbons, rather than through monoaromatic intermediates. nih.govnih.gov This indicates a pathway where the aromatic system is fully saturated before ring cleavage occurs. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1,4 Dimethyl 1,2,3,4 Tetrahydronaphthalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural determination of 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and spatial relationships of atoms within a molecule.

One-Dimensional (1D) NMR (¹H, ¹³C) Chemical Shift Assignments

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural characterization of this compound derivatives. The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, offering valuable clues about the molecular structure.

In the ¹H NMR spectrum of the parent compound, this compound, distinct signals are observed for the methyl protons, the methine protons at the chiral centers (C1 and C4), and the methylene (B1212753) protons of the saturated ring. The aromatic protons also present characteristic signals in the downfield region of the spectrum. The integration of these signals provides the ratio of protons in each unique environment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Due to the molecular symmetry in this compound, fewer signals than the total number of carbon atoms are observed. For instance, in 1,4-dimethylbenzene (p-xylene), a related aromatic compound, only three distinct carbon signals are seen due to its symmetry. docbrown.info This principle of symmetry influencing the number of signals is also applicable to derivatives of this compound. docbrown.infodocbrown.info The chemical shifts of the aliphatic carbons, including the methyl and ring carbons, appear at higher fields compared to the aromatic carbons.

The specific chemical shifts for this compound and its related structures are compiled from various sources. For example, the ¹³C NMR data for the parent tetralin shows signals for the aromatic carbons around 137 ppm and 129 ppm, while the aliphatic carbons resonate at approximately 29 ppm and 23 ppm. bmrb.io The introduction of methyl groups at the C1 and C4 positions induces shifts in these values due to their electronic effects.

Below are interactive tables summarizing typical ¹H and ¹³C NMR chemical shift ranges for key functional groups found in this compound derivatives.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Functional Group | Chemical Shift (ppm) |

| Methyl Protons (CH₃) | 1.1 - 1.4 |

| Methylene Protons (CH₂) | 1.6 - 2.0 |

| Methine Protons (CH) | 2.8 - 3.2 |

| Aromatic Protons (Ar-H) | 7.0 - 7.4 |

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Chemical Shift (ppm) |

| Methyl Carbons (CH₃) | 19 - 23 |

| Methylene Carbons (CH₂) | 28 - 35 |

| Methine Carbons (CH) | 35 - 45 |

| Aromatic Carbons (Ar-C) | 125 - 145 |

Note: The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used for the NMR experiment.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information about the types of protons and carbons present, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and elucidating the stereochemistry of this compound derivatives.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled, typically those on adjacent carbon atoms. This is instrumental in tracing the proton network within the saturated ring of the tetralin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for unambiguous assignment of the carbon skeleton.

For this compound, which exists as cis and trans stereoisomers, 2D NMR techniques are crucial for differentiating between them. nist.gov The spatial relationships between the protons, particularly the through-space interactions, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect protons that are close to each other in space, even if they are not directly bonded, providing definitive evidence for the relative stereochemistry of the methyl groups.

Solid-State NMR Applications in Crystalline Analysis

Solid-state NMR (ssNMR) spectroscopy provides valuable structural information about this compound derivatives in their crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural information.

The chemical shifts in ssNMR can be sensitive to the crystalline environment and molecular packing. For instance, studies on naphthalene (B1677914) have shown that the ¹³C ssNMR chemical shifts reflect the symmetry of the unit cell. nih.gov This sensitivity to the local environment allows ssNMR to probe subtle structural distortions that may not be apparent in solution. nih.gov Furthermore, ssNMR can be used to distinguish between different polymorphic forms of a crystalline compound, as each polymorph will have a unique crystal lattice and thus a distinct ssNMR spectrum.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed in ssNMR to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions to obtain higher resolution spectra. By combining ssNMR data with quantum-chemical calculations, it is possible to refine structural parameters obtained from other methods like X-ray diffraction. nih.gov

X-Ray Diffraction (XRD) for Solid-State Structure Determination

Single Crystal X-Ray Diffraction for Absolute Configuration and Crystal Packing

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular structure of a compound with atomic resolution. springernature.com A well-ordered single crystal of a this compound derivative is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density within the crystal.

For chiral derivatives of this compound, SCXRD is the only method that can unambiguously determine the absolute configuration of the stereogenic centers. nih.govacs.orgthieme-connect.de This is achieved through the analysis of anomalous dispersion effects, which are particularly effective when a heavier atom is present in the molecule or when using specific X-ray wavelengths. ed.ac.uk The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. nih.govresearchgate.net

Beyond the structure of a single molecule, SCXRD also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the physical properties of the solid material.

Table 3: Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 850.45 |

| Z | 4 |

Note: This table presents example data and does not correspond to a specific published structure of this compound.

Powder X-Ray Diffraction in Material Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. carleton.edu Instead of a single crystal, a finely ground powder of the this compound derivative is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. wikipedia.org

PXRD is widely used for:

Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline phases in a sample can be identified. wikipedia.org

Purity Analysis: The presence of impurity phases can be detected by the appearance of extra peaks in the diffraction pattern.

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell dimensions of the crystal lattice. carleton.edu

Polymorph Screening: Different polymorphic forms of a compound will have distinct PXRD patterns, making it a valuable tool in polymorph screening studies.

Recent studies on related naphthalene derivatives have demonstrated the utility of PXRD in characterizing new materials and investigating their structural properties. rsc.orgcambridge.orgresearchgate.net For example, in the study of mesogenic Blatter radical derivatives, PXRD was used to identify the columnar mesophases formed by these compounds. rsc.org

Vibrational Spectroscopy (FTIR, FT Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules. nih.govsurfacesciencewestern.com These methods provide a unique "molecular fingerprint" by probing the vibrational modes of a compound, allowing for detailed qualitative and quantitative analysis. nih.gov The resulting spectrum is a unique signature of the molecule's structure, with specific bands corresponding to the stretching and bending vibrations of its chemical bonds. nih.gov

In the context of this compound, vibrational spectroscopy is instrumental for both identification and conformational analysis. The infrared spectrum is generated by the interaction of the molecule's bonds with infrared radiation, yielding absorption bands characteristic of its functional groups. nih.gov FT-Raman spectroscopy, a complementary technique, is sensitive to non-polar bonds and provides additional structural information, particularly regarding the carbon skeleton. surfacesciencewestern.com

The analysis of the vibrational spectra of this compound and its derivatives allows for the precise assignment of fundamental vibrational modes. The C-H stretching vibrations of the methyl groups and the aromatic and aliphatic rings are typically observed in the 2800–3100 cm⁻¹ region. mdpi.comirphouse.com The aromatic C-C stretching vibrations give rise to characteristic bands in the 1450-1600 cm⁻¹ range, while the various C-H bending and C-C skeletal vibrations produce a complex and highly specific pattern in the fingerprint region (below 1500 cm⁻¹). irphouse.comnih.gov

Conformational analysis of the flexible tetrahydronaphthalene ring system can also be investigated. The relative positions and intensities of certain vibrational bands can shift depending on the spatial arrangement of the atoms, such as the axial or equatorial positioning of the methyl groups. By comparing experimental spectra with theoretical calculations, typically using Density Functional Theory (DFT), the most stable conformation of the molecule can be determined. nih.govresearchgate.net

Interactive Table: Vibrational Frequency Assignments for this compound (Note: The following data is a representative interpretation based on characteristic frequencies for similar structural motifs found in related molecules like dimethylnaphthalenes and tetralins.)

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment | Spectroscopy Technique |

| 3100 - 3000 | C-H Stretch | Aromatic C-H stretching | FTIR, FT-Raman |

| 2980 - 2850 | C-H Stretch | Aliphatic and Methyl C-H stretching (asymmetric & symmetric) | FTIR, FT-Raman |

| 1620 - 1580 | C=C Stretch | Aromatic ring skeletal vibrations | FTIR, FT-Raman |

| 1500 - 1450 | C-H Bend | Methyl and Methylene C-H deformations | FTIR, FT-Raman |

| 1385 - 1375 | C-H Bend | Methyl symmetric bending (umbrella mode) | FTIR |

| 1300 - 1000 | C-C Stretch / C-H Bend | Skeletal C-C stretching and in-plane C-H bending | FTIR, FT-Raman |

| 900 - 675 | C-H Bend | Aromatic C-H out-of-plane bending | FTIR |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Identification

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and formula of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₆, the exact molecular weight is 160.26 g/mol . nih.govnist.gov

When subjected to electron ionization (EI) in a mass spectrometer, typically coupled with Gas Chromatography (GC-MS), the molecule generates a molecular ion (M⁺) peak corresponding to its molecular weight. The GC-MS analysis of this compound shows a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 160. nih.gov

The high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a roadmap to the molecule's structure. The fragmentation of this compound is dominated by cleavages characteristic of alkyl-substituted aromatic compounds.

A primary and significant fragmentation pathway is the loss of a methyl group (•CH₃, mass of 15 Da), a common fragmentation for methylated compounds. cdnsciencepub.com This results in a prominent fragment ion at m/z 145 (160 - 15). This cation is likely stabilized by the aromatic ring. Further fragmentation can occur, leading to other observed ions. For instance, the peak at m/z 128 may result from the loss of a C₂H₆ molecule from the m/z 145 ion or through a retro-Diels-Alder reaction on the tetralin ring system, a known pathway for cyclic systems. nih.gov The ion at m/z 117 can be formed through subsequent loss of a methyl group from the m/z 128 ion or other complex rearrangements. nih.gov

Interactive Table: Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure / Identity | Proposed Fragmentation Pathway |

| 160 | [C₁₂H₁₆]⁺ | Molecular Ion (M⁺) |

| 145 | [C₁₁H₁₃]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion [M - 15]⁺ |

| 128 | [C₁₀H₈]⁺ | Loss of ethylene (B1197577) (C₂H₄) from the aliphatic ring or loss of two methyl groups |

| 117 | [C₉H₉]⁺ | Loss of a methyl group from the m/z 132 fragment (not shown) or other rearrangement |

Computational Chemistry and Quantum Mechanical Investigations of 1,4 Dimethyl 1,2,3,4 Tetrahydronaphthalene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for calculating the structural and electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry, which corresponds to the minimum energy arrangement of atoms in space.

For 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene, geometry optimization is typically performed using a combination of a functional and a basis set. Commonly employed functionals include the hybrid GGA functional B3LYP and more recent functionals like M06-2X and ωB97X-D, which are noted for their accuracy in thermochemistry, kinetics, and noncovalent interactions. nih.govnih.gov A basis set such as 6-311G++(2d,3p) is often used to provide a flexible description of the electron distribution. nih.gov The optimization process yields key geometric parameters.

Table 1: Representative Calculated Geometric Parameters for an Optimized Conformer of cis-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene (Note: These are hypothetical values for illustrative purposes, based on typical DFT results for similar structures.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-C2 | 1.54 |

| Bond Length (Å) | C1-C9 (Aromatic) | 1.51 |

| Bond Length (Å) | C1-C(Methyl) | 1.55 |

| Bond Angle (°) | C2-C1-C9 | 112.5 |

| Dihedral Angle (°) | C(Methyl)-C1-C2-C3 | -65.0 |

Beyond geometry, DFT calculations reveal the electronic structure. Molecular Electrostatic Potential (MEP) maps indicate the sites for electrophilic interactions by visualizing electron-rich and electron-poor regions of the molecule. nih.gov Analysis of Mulliken or Natural Bond Orbital (NBO) charges provides a quantitative measure of the charge distribution on each atom, further clarifying the molecule's electronic landscape.

Prediction of Reactivity and Regioselectivity using Quantum Chemical Descriptors (e.g., Frontier Molecular Orbital Theory, Fukui Functions)

Quantum chemical descriptors derived from DFT calculations are invaluable for predicting the reactivity and regioselectivity of chemical reactions. Frontier Molecular Orbital (FMO) theory is a cornerstone of this approach, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comyoutube.com

The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical descriptor of chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, suggesting that electrophilic substitution would occur on this moiety. The LUMO distribution would indicate the most favorable sites for nucleophilic attack.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons.

Table 2: Representative Calculated Global Reactivity Descriptors (Note: These are hypothetical values for illustrative purposes.)

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -8.50 | Energy of the highest occupied molecular orbital |

| E(LUMO) | -0.50 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 8.00 | Indicates high kinetic stability |

| Hardness (η) | 4.00 | Measure of resistance to deformation |

| Electrophilicity Index (ω) | 1.01 | Indicates moderate electrophilic character |

For predicting the regioselectivity (i.e., which specific atom is most reactive), Fukui functions are employed. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites with atomic precision.

Energetic and Conformational Landscapes of Substituted Tetrahydronaphthalenes

The non-aromatic ring of the tetralin framework is not planar and can adopt several conformations, similar to cyclohexane. vanderbilt.edu Computational methods are essential for exploring the potential energy surface (PES) to identify stable conformers and the transition states that connect them. nih.gov For the tetralin ring, the most common conformations are the half-chair and the twist (or twist-boat).

The presence of methyl groups at the C1 and C4 positions in this compound introduces additional complexity. Firstly, it gives rise to cis and trans diastereomers. For each diastereomer, the methyl groups can occupy pseudo-axial or pseudo-equatorial positions in the various ring conformations.

Computational studies can map the energetic landscape by calculating the relative energies of all possible conformers. nih.gov This analysis reveals the global minimum energy structure, which is the most populated and experimentally relevant conformer, as well as the energy barriers for interconversion between different conformers. nih.govvanderbilt.edu For example, in the cis isomer, a conformation with one pseudo-axial and one pseudo-equatorial methyl group might be favored, while the trans isomer would have a preferred conformation with both methyl groups in pseudo-equatorial positions to minimize steric strain.

Table 3: Hypothetical Relative Energies of Conformers for trans-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene

| Conformation | Methyl Group Orientations | Relative Energy (kcal/mol) |

|---|---|---|

| Half-Chair | di-pseudo-equatorial | 0.00 (Global Minimum) |

| Half-Chair | di-pseudo-axial | 3.50 |

| Twist-Boat | 5.10 |

Computational NMR Parameter Prediction and Correlation with Experimental Data

Quantum mechanical calculation of Nuclear Magnetic Resonance (NMR) parameters is a powerful tool for structure elucidation and verification. The standard approach involves calculating the NMR shielding tensors for each atom in a molecule. github.io

The predictive process for this compound involves several steps:

Conformational Search: A thorough search for all low-energy conformers is performed as described in the previous section.

Geometry Optimization: Each conformer is optimized, typically using a functional like B3LYP-D3 or M06-2X. github.io

NMR Calculation: For each optimized conformer, ¹H and ¹³C NMR shielding constants are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often with a functional specifically parameterized for NMR, such as WP04. github.io These calculations can include solvent effects through models like the Polarizable Continuum Model (PCM). github.ioresearchgate.net

Boltzmann Averaging: The calculated shielding constants for each conformer are averaged, weighted by their Boltzmann population based on their relative energies. This provides a single set of theoretical shielding values.

Scaling and Correlation: The theoretical shielding constants (σ_calc) are converted to chemical shifts (δ_calc) by linear scaling against a reference compound (e.g., Tetramethylsilane). The equation δ_calc = (σ_ref - σ_calc) / (1 - σ_ref) is often simplified to a linear regression: δ_calc = m * σ_calc + b, where m and b are determined by fitting to experimental data for a set of known compounds.

The predicted chemical shifts can then be compared to experimental values. researchgate.net A high correlation, often quantified by the Mean Absolute Error (MAE) or the coefficient of determination (R²), validates the assigned structure. nih.govnih.gov This combined experimental and computational approach is particularly powerful for unambiguously assigning the stereochemistry of complex molecules. nih.gov

Table 4: Illustrative Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts (Note: These are hypothetical data for illustrative purposes.)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference |Δδ| (ppm) |

|---|---|---|---|

| C1 | 35.2 | 35.5 | 0.3 |

| C2 | 30.1 | 29.8 | 0.3 |

| C5 (Aromatic) | 126.5 | 126.3 | 0.2 |

| C9 (Aromatic) | 135.8 | 136.1 | 0.3 |

| C(Methyl) | 21.5 | 21.4 | 0.1 |

| Mean Absolute Error (MAE) | 0.24 |

Compound Index

Emerging Research Directions and Future Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies

The pursuit of more efficient, economical, and environmentally benign methods for synthesizing the 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene core and its derivatives is a central theme in current research. Traditional methods are being challenged by innovative catalytic systems and novel reaction pathways.

A significant area of development is the use of earth-abundant metal catalysts. For instance, an iron-catalyzed strategy has been developed for the synthesis of tetrahydronaphthalenes from aryl ketones and alkenes. nih.gov This method proceeds through a 3,4-dihydro-2H-pyran intermediate and has shown high efficiency, with catalysts like FeCl₃ providing excellent yields under mild conditions. nih.gov The optimization of such catalytic systems represents a key direction for future research, aiming to broaden the substrate scope and improve stereoselectivity.

Another promising avenue involves metal-mediated functionalization. The use of cationic cyclopentadienyliron(II) complexes allows for the activation of the tetrahydronaphthalene core. rsc.org This approach facilitates the stereocontrolled substitution at benzylic positions, enabling the synthesis of complex, polysubstituted tetrahydronaphthalene derivatives that are otherwise difficult to access. rsc.org

Furthermore, new cyclization strategies are being explored. One reported pathway involves the two-step addition and cyclization reaction of raw materials like ethylbenzene (B125841) and butadiene to form the this compound intermediate. google.com Research into novel catalytic systems for this type of cycloaddition could lead to more direct and atom-economical routes.

The table below summarizes some modern synthetic approaches relevant to the tetrahydronaphthalene scaffold.

| Methodology | Catalyst/Reagent | Key Feature | Reference |

| Lewis Acid-Catalyzed Cycloaddition | FeCl₃ | Utilizes an earth-abundant metal; proceeds via a pyran intermediate. | nih.gov |

| Metal-Mediated Benzylic Substitution | [Fe(cp)(η⁶-C₁₀H₁₂)][PF₆] / Base | Allows for controlled polysubstitution on the aromatic ring. | rsc.org |

| Two-Step Cyclization | Not specified | Builds the core from simple, accessible starting materials. | google.com |

| Friedel-Crafts Epoxide Cycloalkylation | MgBr₂ | Enables synthesis of highly substituted scaffolds for specific applications. | nih.gov |

These evolving synthetic strategies are crucial for supplying the diverse derivatives needed for material science and medicinal chemistry applications.

Exploration of Undiscovered Reactivity and Transformation Pathways

Beyond synthesis, researchers are delving into the fundamental reactivity of the tetrahydronaphthalene system to uncover new chemical transformations. A key transformation of this compound is its dehydrogenation (aromatization) to form 1,4-dimethylnaphthalene (B47064). This is often achieved through high-temperature oxidation and is a critical step in producing precursors for valuable materials like pigments and resins. google.com

Investigations into reaction mechanisms are revealing novel intermediates and pathways. The iron-catalyzed synthesis of tetrahydronaphthalenes was found to proceed through a reactive pyran intermediate, a discovery made possible by quenching the reaction at early stages and utilizing NMR experiments for characterization. nih.gov Understanding such pathways is vital for optimizing reaction conditions and designing new transformations.

Additionally, the reactivity of functionalized tetralin cores is being explored. For example, the air oxidation of a bis(trimethylsilyloxy)diene precursor to a tetrahydronaphthalene enedione is proposed to occur via a radical pathway involving triplet oxygen. mdpi.com This type of transformation opens up new possibilities for introducing unsaturation into the saturated ring of the tetralin system under mild conditions. The reactivity of metal-complexed tetrahydronaphthalenes also presents a unique frontier, where the metal center can control the regioselectivity and stereoselectivity of nucleophilic additions to the aromatic ring. rsc.org

Advanced Material Science Applications of Tetrahydronaphthalene Scaffolds

The rigid, three-dimensional structure of the tetrahydronaphthalene scaffold makes it an attractive building block for advanced materials. A particularly innovative application is in the field of biomimetics. Researchers have designed and synthesized a tetrasubstituted tetrahydronaphthalene scaffold that mimics the spatial arrangement of amino acid side chains in an α-helix. nih.gov This proteomimetic scaffold can present functional groups in a precise orientation to disrupt protein-protein interactions, a strategy with significant therapeutic potential. nih.gov

The derivatives of this compound also serve as crucial monomers and intermediates in polymer chemistry. The oxidation product, 1,4-dimethylnaphthalene, can be further oxidized to 1,4-naphthalene dicarboxylic acid. This dicarboxylic acid is an important intermediate used in the production of high-performance materials such as pigments, resins, and additives for high-strength container and clothing materials. google.com

The broader category of tetrahydronaphthalene-based structures is also being integrated into functional materials for tissue engineering. The development of antimicrobial scaffolds is a critical area of research to prevent infections associated with biomedical implants. nih.gov While not specific to the 1,4-dimethyl derivative, the functionalization of polymer scaffolds with bioactive molecules based on the tetrahydronaphthalene core could impart desirable properties such as biocompatibility and resistance to microbial colonization. nih.gov

Computational Design and Prediction of Novel this compound Derivatives

The integration of computational chemistry has revolutionized the design of new molecules. Structure-based drug design and quantitative structure-activity relationship (QSAR) studies are accelerating the discovery of novel therapeutic agents based on the tetrahydronaphthalene scaffold.

A prime example is the design of tetrahydronaphthyridine analogues as selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are important targets in cancer therapy. nih.gov Starting from a hit compound, researchers used computational modeling to guide the systematic structural optimization, leading to derivatives with excellent potency, selectivity, and favorable pharmacokinetic properties. nih.gov

Similarly, computational approaches have been instrumental in developing novel bridged tetrahydronaphthalene derivatives as potent T/L-type calcium channel blockers for treating hypertension. nih.gov This work involved the "chemical evolution" of an existing drug, mibefradil, to design new compounds with improved properties. nih.gov In the fight against tuberculosis, the design of tetrahydronaphthalene amides as inhibitors of the mycobacterial ATP synthase has been guided by extensive structure-activity relationship studies, which are increasingly reliant on computational prediction of binding affinities and physicochemical properties. nih.gov

The design of the α-helix mimetic scaffold also relied on computational modeling to ensure that the distances between functional groups on the scaffold accurately matched the Cα-Cα distances in a natural α-helix. nih.gov These examples underscore a clear trend: the future of discovering new this compound derivatives will heavily depend on a synergistic relationship between computational prediction and laboratory synthesis.

Interdisciplinary Approaches in Tetrahydronaphthalene Chemistry

The most significant breakthroughs in tetrahydronaphthalene chemistry are emerging from the intersection of multiple scientific disciplines. The development of new therapeutic agents is a quintessential example of this interdisciplinary approach, merging organic synthesis, computational chemistry, molecular modeling, pharmacology, and clinical medicine. nih.govnih.gov

The creation of α-helix mimetics based on the tetrahydronaphthalene scaffold is another powerful illustration, lying at the crossroads of organic chemistry, biochemistry, and molecular biology. nih.gov These efforts aim to create chemical tools and potential therapeutics by mimicking biological structures.

Furthermore, the application of tetrahydronaphthalene derivatives extends into materials science and chemical engineering. The use of its derivative, 1,4-naphthalene dicarboxylic acid, in creating advanced polymers and resins highlights a connection between fundamental organic synthesis and applied material science. google.com Even the historical use of the parent compound, tetralin, as a hydrogen-donor solvent in coal liquefaction demonstrates an early link between organic chemistry and energy sciences. wikipedia.org

Future research will likely see even greater integration. For example, combining expertise in polymer chemistry, microbiology, and medicine will be essential for developing advanced, biocompatible, and antimicrobial tissue engineering scaffolds based on the tetrahydronaphthalene framework. nih.gov This collaborative spirit is essential for translating fundamental chemical knowledge into practical solutions for complex scientific and societal challenges.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene, and how can yield be improved?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation using benzene and 1,6-dibromohexane, achieving ~24% yield under standard conditions . To improve yield, consider:

- Catalyst optimization : Replace AlCl₃ with Brønsted acid catalysts (e.g., H₂SO₄) to reduce side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature control : Gradual heating (50–70°C) minimizes decomposition of reactive intermediates.

Q. How can researchers assess the acute toxicity of this compound in preclinical models?

- Methodology : Follow OECD guidelines using Sprague-Dawley rats or CD-1 mice.

- Exposure routes : Inhalation (vapor saturation), oral (gavage with corn oil vehicle), or dermal application .

- Endpoints : Monitor hepatic enzymes (ALT, AST), renal biomarkers (BUN, creatinine), and histopathology of lung/liver tissues.

- Dose selection : Use a logarithmic progression (10–1000 mg/kg) to establish LD₅₀ .

Q. What analytical techniques are critical for identifying structural isomers or impurities?

- Methodology :

- NMR : Compare ¹H and ¹³C spectra with reference data (e.g., coupling constants for methyl groups at C1/C4 ).

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to resolve diastereomers (e.g., ibuprofen-related impurities ).

Advanced Research Questions

Q. How do metabolic pathways of 1,4-dimethyltetralin differ across species, and what are the implications for toxicity?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes (human vs. rat) to identify cytochrome P450-mediated oxidation products (e.g., epoxides or diols) .

- Metabolite profiling : Use LC-QTOF-MS to detect glutathione conjugates, indicating reactive intermediates .

- Species-specific differences : Rats predominantly form 1,4-epoxide intermediates, while humans may favor hydroxylated metabolites .

Q. What computational models predict the environmental persistence of 1,4-dimethyltetralin?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate hydrolysis rates of epoxide derivatives .

- QSPR models : Correlate octanol-water partition coefficients (log P) with bioaccumulation potential using EPI Suite .

- Degradation pathways : Simulate photolysis under UV-Vis light (λ = 254 nm) to identify major breakdown products (e.g., phthalaldehyde derivatives ).

Q. How can conflicting data on hepatotoxicity be resolved?

- Methodology :

- Meta-analysis : Use PRISMA guidelines to evaluate studies from PubMed, TOXCENTER, and NIH RePORTER, filtering by exposure duration and dose metrics .